molecular formula C12H12N2O4 B1664573 [3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate CAS No. 19961-91-2

[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate

Cat. No.: B1664573
CAS No.: 19961-91-2
M. Wt: 248.23 g/mol
InChI Key: HBHBCFNTVTYFCY-UHFFFAOYSA-N
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Description

[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate: is a bioactive chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate typically involves the esterification of carbanilic acid with 2-propynyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER
  • CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER, ETHYLCARBAMATE
  • CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER, BUTYLCARBAMATE

Uniqueness

[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate is unique due to its specific ester and carbamate functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

19961-91-2

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H12N2O4/c1-3-7-17-12(16)14-9-5-4-6-10(8-9)18-11(15)13-2/h1,4-6,8H,7H2,2H3,(H,13,15)(H,14,16)

InChI Key

HBHBCFNTVTYFCY-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCC#C

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCC#C

Appearance

Solid powder

Key on ui other cas no.

19961-91-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Propynyl m-hydroxycarbanilate methylcarbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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